molecular formula C15H24N2O5S B4623457 5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No. B4623457
M. Wt: 344.4 g/mol
InChI Key: MMNDJXAFGKMJNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonyl-based compounds involves multiple steps, including methylation, ethylation, and oxidation reactions. For instance, Wang Yu (2008) detailed the synthesis of a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, through a process involving methylation with dimethyl sulfate, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and final oxidation with hydrogen peroxide (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often exhibits complex conformations. For example, Stoykova et al. (2013) analyzed a tetrapeptide's structure, noting the presence of a five-membered ring and a helical conformation stabilized by intramolecular hydrogen bonding (Stoykova, Linden, & Heimgartner, 2013).

Chemical Reactions and Properties

The reactivity of sulfonyl-based compounds often involves substitution reactions. Bakke and Sletvold (2003) explored the reactions of a related compound, 5-nitropyridine-2-sulfonic acid, demonstrating various substitution reactions, yielding products like 2-methoxy-, 2-ethoxy-, and 2-isopropoxy- derivatives (Bakke & Sletvold, 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial in understanding these compounds. Research on related compounds, like the study by Quiroga et al. (2008), often focuses on crystal structures, revealing intricate hydrogen bonding and molecular conformations (Quiroga, Portilla, Low, Cobo, & Glidewell, 2008).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are vital for the application of these compounds. Studies such as the one by Ohkata, Takee, and Akiba (1985) investigate the alkylation and oxidation of similar sulfide compounds, providing insights into their chemical behavior (Ohkata, Takee, & Akiba, 1985).

Scientific Research Applications

Metabolism and Pharmacokinetics

A study on the metabolism of sulpiride, which shares a sulfonamide group with the compound , provides insights into how such compounds might be metabolized in biological systems. Sulpiride metabolites were identified in rats, dogs, and humans, highlighting the pathways through which similar compounds could be transformed within organisms (Sugnaux & Benakis, 1978).

Antimicrobial Applications

Research on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds revealed their potential as antimicrobial agents. These compounds were evaluated for their in vitro activity against various bacteria and Mycobacterium species, demonstrating the utility of sulfonamide derivatives in combating microbial infections (Krátký et al., 2012).

Anticancer Evaluation

The anticancer potential of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety was assessed, showing significant cytotoxic activity against various human cancer cell lines. These findings suggest that compounds with sulfanyl and benzamide groups can be effective in cancer treatment, providing a basis for further exploration of similar compounds (Ravichandiran et al., 2019).

Antibacterial Agents

Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines were synthesized and their antibacterial activities evaluated. The study demonstrated the potential of these compounds as superior antibacterial agents compared to their parent sulfonamides, indicating the broad applicability of benzamide and sulfonamide derivatives in the development of new antibacterial drugs (Joshi et al., 2005).

properties

IUPAC Name

2-methoxy-N-methyl-5-(3-propan-2-yloxypropylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-11(2)22-9-5-8-17-23(19,20)12-6-7-14(21-4)13(10-12)15(18)16-3/h6-7,10-11,17H,5,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNDJXAFGKMJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methyl-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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